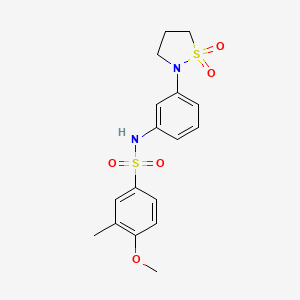
2-(4-(ethylsulfonyl)phenyl)-N-(4-(4-fluorophenyl)thiazol-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-(ethylsulfonyl)phenyl)-N-(4-(4-fluorophenyl)thiazol-2-yl)acetamide, also known as EFAVIRENZ, is a pharmaceutical compound that is widely used in the treatment of human immunodeficiency virus (HIV) infection. Efavirenz belongs to the class of drugs called non-nucleoside reverse transcriptase inhibitors (NNRTIs).
Applications De Recherche Scientifique
Enzyme Inhibition and Cancer Therapy
Compounds structurally related to "2-(4-(ethylsulfonyl)phenyl)-N-(4-(4-fluorophenyl)thiazol-2-yl)acetamide" have been investigated for their potential as enzyme inhibitors, particularly targeting glutaminase. Glutaminase is an enzyme involved in cancer cell metabolism, and its inhibition is considered a therapeutic strategy for cancer treatment. For example, bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, with similar structural features, have shown promise as potent glutaminase inhibitors, with potential implications for cancer therapy (Shukla et al., 2012).
Antimicrobial Activity
Several studies have synthesized and evaluated the antimicrobial properties of thiazole, pyridone, pyrazole, chromene, and hydrazone derivatives bearing active sulfonamide moieties, akin to the structure of interest. These compounds have exhibited significant antimicrobial activity, suggesting their potential utility in developing new antimicrobial agents (Darwish et al., 2014).
Antitumor Activity
Research into thiazole and acetamide derivatives, especially those containing sulfonamide groups, has also explored their antitumor activities. Compounds within this chemical space have been assessed against various cancer cell lines, indicating their potential for antitumor drug development. For instance, certain novel sulfonamide derivatives have shown cytotoxic activities against breast and colon cancer cell lines, highlighting the therapeutic potential of these compounds in oncology (Ghorab et al., 2015).
Propriétés
IUPAC Name |
2-(4-ethylsulfonylphenyl)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O3S2/c1-2-27(24,25)16-9-3-13(4-10-16)11-18(23)22-19-21-17(12-26-19)14-5-7-15(20)8-6-14/h3-10,12H,2,11H2,1H3,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASEKDBACTKNKOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

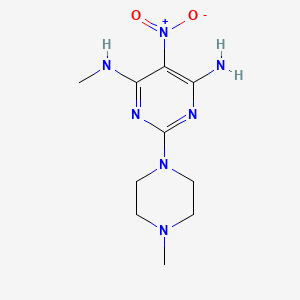

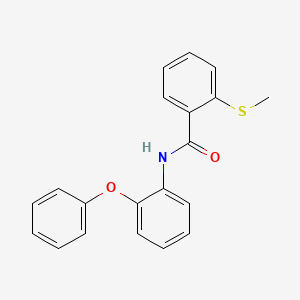
![Benzamide, N-[2-(aminosulfonyl)phenyl]-4-[4-[4-(trifluoromethyl)phenyl]-2-thiazolyl]-](/img/structure/B2649195.png)
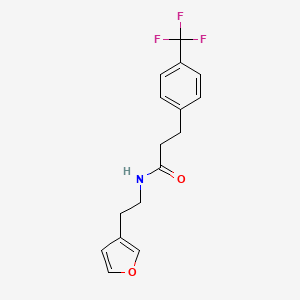
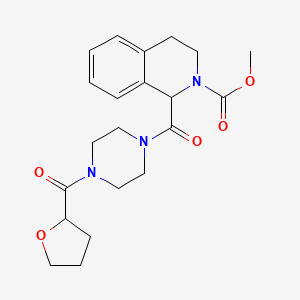

![4-{[(1-methyl-1H-pyrazol-4-yl)methyl][2-(piperidin-1-ylsulfonyl)ethyl]amino}-4-oxobutanoic acid](/img/structure/B2649204.png)
![N-[2-Hydroxy-2-(4-thiophen-3-ylphenyl)ethyl]thiophene-3-carboxamide](/img/structure/B2649205.png)
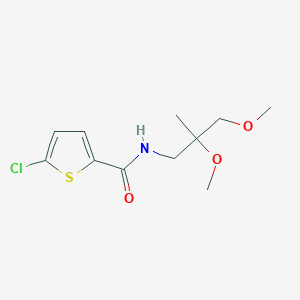
![[2-(4-Acetamidoanilino)-2-oxoethyl] 2-(4-methylphenyl)acetate](/img/structure/B2649207.png)

![ethyl 6-methyl-4-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2649210.png)
